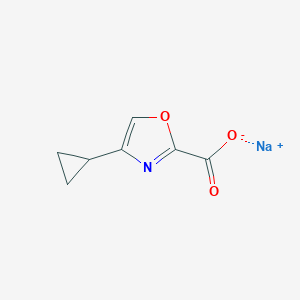
(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C9H9N3. It has an average mass of 159.188 Da and a monoisotopic mass of 159.079651 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple bonds and atoms. It includes three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 306.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 52.5±3.0 kJ/mol and a flash point of 138.9±23.2 °C .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Becerra et al. (2021) reported the synthesis of a novel compound related to (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine. This compound was synthesized through a condensation reaction and characterized using various spectroscopic methods, highlighting its potential for diverse applications in chemical research (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Potential
- Pandey and Srivastava (2011) synthesized a series of Schiff bases, including compounds structurally similar to this compound, and evaluated them for anticonvulsant activity. This suggests potential therapeutic applications of such compounds (Pandey & Srivastava, 2011).
Photocytotoxicity and Imaging
- Basu et al. (2014) explored Iron(III) complexes containing a compound related to this compound for cellular imaging and photocytotoxicity. This study indicates its potential application in medical imaging and cancer therapy (Basu et al., 2014).
Proton Transfer Studies
- Vetokhina et al. (2012) investigated the proton transfer processes in derivatives of 2-(1H-pyrazol-5-yl)pyridine, a compound structurally related to this compound, providing insights into its chemical behavior under different conditions (Vetokhina et al., 2012).
Catalytic and Polymerization Applications
- A study by Choi et al. (2015) on Cobalt(II) complexes containing ligands structurally similar to this compound revealed their efficacy in polymerization processes, highlighting its utility in materials science (Choi et al., 2015).
Luminescent Properties
- Zhu et al. (2014) synthesized mononuclear complexes with a compound structurally related to this compound and studied their photoluminescent properties, suggesting its use in optical applications (Zhu et al., 2014).
Anticancer and Antimicrobial Potential
- Katariya et al. (2021) conducted a molecular docking study of new compounds incorporating elements of this compound, revealing their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Catalytic Activity in Chemical Reactions
- Shukla et al. (2021) studied Pd(II) complexes with ligands including this compound for their catalytic activity in Suzuki-Miyaura reactions, indicating its utility in facilitating chemical transformations (Shukla et al., 2021).
Propriétés
IUPAC Name |
(1-methylpyrazol-4-yl)-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-8(6-13-14)10(11)9-4-2-3-5-12-9/h2-7,10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUTOXTOVUUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250668-25-7 |
Source


|
| Record name | (1-methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)

![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)




![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2681749.png)
![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2681753.png)



![1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2681759.png)